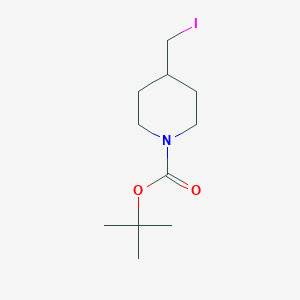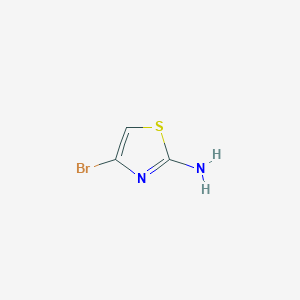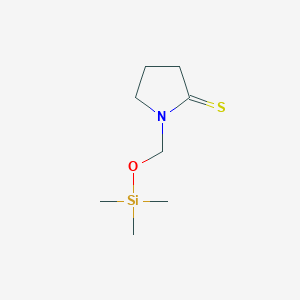
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione, also known as TMTMPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMTMPT is a thione derivative of pyrrolidine, which is a five-membered heterocyclic compound containing one nitrogen atom. TMTMPT has a trimethylsilyl group attached to the pyrrolidine ring, which makes it a versatile compound for various applications.
Mecanismo De Acción
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione acts as a nucleophile in organic reactions due to the presence of the thione group. The thione group can undergo nucleophilic addition reactions with various electrophiles, such as alkyl halides, acyl halides, and epoxides. The trimethylsilyl group attached to the pyrrolidine ring also plays a crucial role in the reactivity of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione by increasing the nucleophilicity of the thione group.
Efectos Bioquímicos Y Fisiológicos
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione can act as a potent antioxidant and can protect cells from oxidative stress. 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione is also highly reactive and can undergo a wide range of organic reactions. However, 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione. One of the significant areas of research is in the synthesis of new organic compounds using 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione as a reagent. 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione can be used to introduce a thione group into the target molecule, which can be further modified to obtain a wide range of organic compounds. Another area of research is in the study of the biochemical and physiological effects of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione. Further studies are needed to understand the mechanisms underlying the antioxidant and anti-inflammatory properties of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione. Finally, 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione can also be explored for its potential applications in drug discovery and development.
Métodos De Síntesis
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of pyrrolidine with chloromethyltrimethylsilane to form the intermediate, which is then treated with sodium hydrosulfide to obtain 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione. The synthesis of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione is a straightforward process and can be easily scaled up for industrial applications.
Aplicaciones Científicas De Investigación
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has been extensively studied for its potential applications in various scientific fields. One of the significant applications of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione is in the synthesis of organic compounds. 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione is used as a reagent in organic synthesis to introduce a thione group into the target molecule. The thione group is a versatile functional group that can be further modified to obtain a wide range of organic compounds.
Propiedades
Número CAS |
157439-39-9 |
|---|---|
Nombre del producto |
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione |
Fórmula molecular |
C8H17NOSSi |
Peso molecular |
203.38 g/mol |
Nombre IUPAC |
1-(trimethylsilyloxymethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C8H17NOSSi/c1-12(2,3)10-7-9-6-4-5-8(9)11/h4-7H2,1-3H3 |
Clave InChI |
PHOCYIXCRYCXJU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCN1CCCC1=S |
SMILES canónico |
C[Si](C)(C)OCN1CCCC1=S |
Sinónimos |
2-Pyrrolidinethione, 1-[[(trimethylsilyl)oxy]methyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




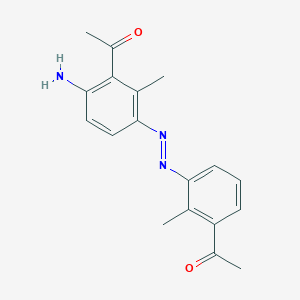
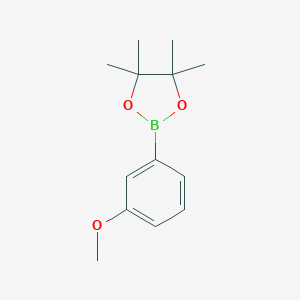
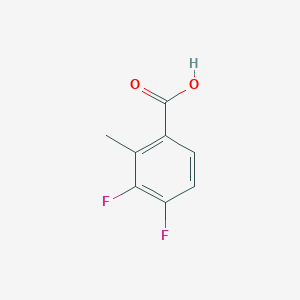
![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)
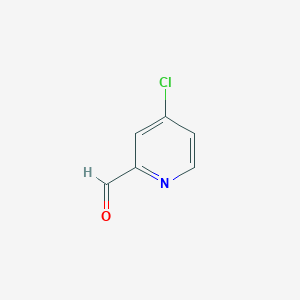
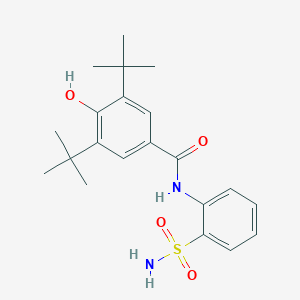
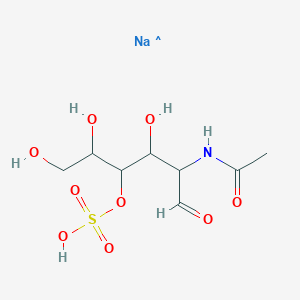
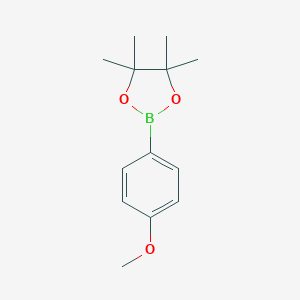
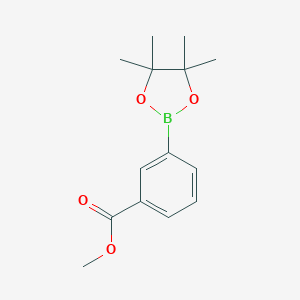
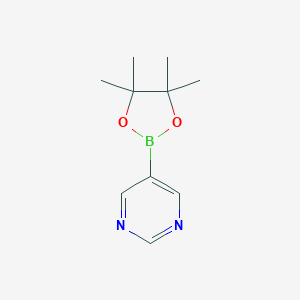
![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)
